Bempedoic acid (8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid) is a small molecule that acts as a potent, selective, and competitive inhibitor of adenosine triphosphate citrate lyase (ACLY) [, , , , , ]. ACLY is a key enzyme involved in the de novo synthesis of cholesterol and fatty acids []. Bempedoic acid is a prodrug, meaning it needs to be metabolized in the liver to its active form, ESP15228, to exert its effects [, ].
Synthesis Analysis
The synthesis of Bempedoic acid is a multistep process that has been described in patent literature. A detailed description of the synthetic route and specific conditions can be found in the patent US8101645B2 [].
Chemical Reactions Analysis
Esterification: In the liver, Bempedoic acid is esterified by very long-chain acyl-CoA synthetase-1 to its active form, ESP15228 [].
Glucuronidation: Bempedoic acid and its active metabolite are extensively metabolized by uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming glucuronide conjugates [].
Keto-enol tautomerism: The active metabolite ESP15228 exists in equilibrium with a reversible keto form (M7) [].
Mechanism of Action
Bempedoic acid inhibits ACLY, a key enzyme in the mevalonate pathway responsible for cholesterol biosynthesis [, , , , , ]. By inhibiting ACLY, Bempedoic acid reduces the synthesis of cholesterol in the liver, leading to upregulation of LDL receptors and enhanced clearance of LDL cholesterol from the bloodstream [, , ]. This mechanism is similar to statins, but Bempedoic acid targets an earlier step in the pathway [, ].
Applications
Metabolic Disease Research: Bempedoic acid serves as a valuable tool in investigating lipid and glucose metabolism, particularly in the context of hypercholesterolemia, metabolic syndrome, and non-alcoholic fatty liver disease [, , ]. Its ability to reduce cholesterol and triglyceride levels, improve insulin sensitivity, and modulate inflammatory markers makes it a useful agent for studying these conditions [, , ].
Cardiovascular Research: As a cholesterol-lowering agent, Bempedoic acid has significant implications for cardiovascular research. It helps researchers understand the mechanisms of atherosclerosis development and evaluate its potential in preventing cardiovascular events [, , , ].
Inflammatory Disease Research: The anti-inflammatory properties of Bempedoic acid, mediated through the AMPK pathway, have sparked interest in its application for studying inflammatory diseases [, ]. By reducing hsCRP levels, it offers a potential avenue for investigating inflammatory pathways and developing novel therapeutic strategies [, ].
Future Directions
Understanding Long-Term Effects: Further research is needed to understand the long-term safety and efficacy of Bempedoic acid, particularly its impact on cardiovascular outcomes, in broader patient populations [, , , , ].
Exploring Combination Therapies: Investigating the potential benefits and risks of Bempedoic acid in combination with other lipid-lowering agents, such as ezetimibe and PCSK9 inhibitors, is crucial for optimizing lipid management and reducing cardiovascular risk [, , , , ].
Investigating Pleiotropic Effects: Researching the pleiotropic effects of Bempedoic acid beyond its lipid-lowering properties, such as its impact on glucose metabolism, inflammation, and other metabolic pathways, could unravel new therapeutic applications [, , , ].
Developing Novel ACLY Inhibitors: The success of Bempedoic acid has spurred interest in developing novel and more potent ACLY inhibitors with improved pharmacological profiles and therapeutic benefits [].
Related Compounds
ESP15228 (M7)
Compound Description: ESP15228 (M7) is a reversible keto metabolite of Bempedoic acid. It is formed through the metabolism of Bempedoic acid and circulates at concentrations averaging 18.0% of Bempedoic acid concentrations.
Acyl glucuronide of Bempedoic acid (M6)
Compound Description: The acyl glucuronide of Bempedoic acid (M6) is a major metabolite of Bempedoic acid, accounting for 23%–36% of radioactivity in plasma after Bempedoic acid administration. Approximately 37% of the administered Bempedoic acid dose is excreted in urine as M6.
Carboxylic acid metabolite of Bempedoic acid (M2a)
Compound Description: The carboxylic acid metabolite of Bempedoic acid (M2a) is a metabolite of Bempedoic acid identified in feces.
Taurine conjugate of Bempedoic acid (M2c)
Compound Description: The taurine conjugate of Bempedoic acid (M2c) is a metabolite of Bempedoic acid found in feces.
Hydroxymethyl-ESP15228 (M2b)
Compound Description: Hydroxymethyl-ESP15228 (M2b) is a metabolite of Bempedoic acid found in feces.
Statins
Compound Description: Statins are a class of drugs that lower cholesterol levels by inhibiting HMG-CoA reductase, an enzyme involved in cholesterol synthesis. They are the first-line treatment for hypercholesterolemia.
Relevance: Bempedoic acid and statins both act on the cholesterol synthesis pathway but at different points. While statins directly inhibit HMG-CoA reductase, Bempedoic acid inhibits ACLY, an enzyme upstream of HMG-CoA reductase. Bempedoic acid is often used as an add-on therapy to statins in patients who cannot tolerate high statin doses or require further LDL-C lowering.
Ezetimibe
Compound Description: Ezetimibe is a cholesterol absorption inhibitor that lowers LDL-C levels by blocking the absorption of dietary and biliary cholesterol in the small intestine.
Relevance: Like statins, Ezetimibe is often used in combination with Bempedoic acid to achieve greater LDL-C reduction than either drug alone. Their mechanisms of action are complementary, with Bempedoic acid reducing cholesterol synthesis and Ezetimibe inhibiting cholesterol absorption.
PCSK9 Inhibitors
Compound Description: PCSK9 inhibitors are monoclonal antibodies that block the proprotein convertase subtilisin/kexin type 9 (PCSK9) protein, which degrades LDL receptors. By inhibiting PCSK9, these drugs increase the number of LDL receptors on liver cells, promoting LDL-C clearance from the blood.
Relevance: PCSK9 inhibitors are potent LDL-C lowering agents used in patients who do not achieve sufficient LDL-C reduction with statins and/or ezetimibe. Bempedoic acid, while generally less potent than PCSK9 inhibitors, offers a more affordable and convenient oral option for LDL-C lowering.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BDP R6G is a bright and photostable dye whose absorption and emission spectra are similar to R6G (rhodamine 6G). Unlike R6G that is a xanthene dye, BDP R6G belongs to the borondipyrromethene class.
This is a terminal alkyne for copper-catalyzed Click chemistry.
BDP R6G is a borondipyrromethene dye, an analog of BODIPY® R6G. The fluorophore has absorption and emission spectra resembling R6G rhodamine.
The carboxylic acid can be used in experiments when conjugation of the dye to other molecules is not necessary. The carboxylic acid group can also be activated for subsequent labeling reactions like Steglich esterification.
BDP R6G is a borondipyrromethene fluorophore whose absorption and emission spectra match those of rhodamine 6G (R6G) dye.
Thiol labeling is often an option of choice for the modification of proteins. Limited number of cysteine residues in proteins allow for more site-specific labeling than NHS ester labeling of amine groups, which are encountered in large number in many proteins.
This maleimide is a thiol reactive dye. Please refer to our recommended labeling protocol to achieve modification of your protein with this reagent.
BDP R6G NHS ester is an amine-reactive borondipyrromethene dye (an analog of BODIPY® R6G NHS ester) that has absorption and emission spectra similar to R6G.
BDP R6G is a bright and photostable dye that exhibits long living fluorescence that has little pH dependence. Due to the long fluorescence lifetime, this dye is useful for fluorescence polarization assays, and for two-photon experiments.
BDP TMR is a dye for TAMRA channel. Unlike original TAMRA, it however possesses very good quantum yield, and therefore high brightness.
This derivative contains a primary amine group that can be conjugated with various electrophiles. It can also participate in enzymatic transamination reaction
BDP TMR is a bright borondipyrromethene fluorophore for the TAMRA channel. This maleimide derivative is suitable for conjuction with thiol groups as e.g. in protein side chains.
BDP TR is a bright and photostable fluorophore for ROX/Texas red channel. It is moderately hydrophobic, has relatively long lifetime of the excited state, and significant two photon cross section.
This carboxylic acid derivative can be used for the labeling of alcohols by Steglich esterification, or in non-conjugated form (non-activated carboxy group can be considered inert for applications that do not require conjugation).
BDP TR is a borondipyrromethene fluorophore for ROX (Texas Red) channel. This is a universal fluorophore that can be used for microscopy, fluorescence polarization assay, and other applications.
This derivative is a terminal alkyne for copper-catalyzed Click chemistry.